molecular formula C15H20N2O2 B3097637 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile CAS No. 1314791-16-6

2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile

Cat. No.: B3097637
CAS No.: 1314791-16-6
M. Wt: 260.33
InChI Key: MOVVYXRWNBTPRZ-UHFFFAOYSA-N
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Description

This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where temporary amine protection is required to prevent unwanted side reactions during multi-step syntheses . Its BOC group provides stability under basic and nucleophilic conditions but is cleavable under acidic conditions, making it ideal for controlled deprotection strategies.

Properties

IUPAC Name

tert-butyl N-[4-(2-cyanopropan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-12-8-6-11(7-9-12)15(4,5)10-16/h6-9H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVVYXRWNBTPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile typically involves the protection of the amino group using the BOC group. The BOC protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve similar protection strategies but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Property 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile
Molecular Formula C₁₅H₂₀N₂O₂ C₁₁H₁₃BrN
Molecular Weight 260.33 g/mol 239.14 g/mol
Functional Groups BOC-protected amine, nitrile Bromomethyl, nitrile
Reactivity Stable under basic conditions; acid-labile Electrophilic bromine site for nucleophilic substitution
Primary Applications Amine protection in peptide synthesis Alkylating agent in cross-coupling reactions
Handling/Safety Low acute toxicity (no SDS available) Requires PPE; irritant (skin/eyes)
Commercial Status Discontinued (as of 2025) Available (SDS published in 2019)

Detailed Analysis

Functional Group Impact: The BOC group in this compound renders the compound inert toward nucleophiles and bases, ideal for sequential synthetic steps. In contrast, the bromomethyl group in its analogue is highly reactive, enabling C–C bond formation via alkylation or Suzuki-Miyaura cross-coupling . The nitrile group in both compounds enhances polarity, but solubility varies: the BOC derivative is likely less polar due to the bulky tert-butyl group, whereas the bromo analogue may exhibit better solubility in aprotic solvents.

The bromo compound’s electrophilicity makes it valuable in medicinal chemistry for introducing methylene-linked functionalities, albeit with stricter safety protocols due to its irritant properties .

Stability and Storage :

  • The BOC derivative is stable at room temperature but degrades under strong acids (e.g., trifluoroacetic acid).
  • The bromo compound requires storage in cool, dark conditions to prevent decomposition or unintended reactions.

Research Findings and Limitations

  • Gaps in Data : Physical properties (melting point, solubility) for both compounds are unavailable in the provided evidence. Comparative studies on reaction yields or stability under industrial conditions are also lacking.
  • Safety Considerations : The bromo compound’s SDS highlights risks of skin/eye irritation, necessitating rigorous handling protocols , whereas the BOC derivative’s hazards remain undocumented.

Biological Activity

Overview

2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile, also known by its CAS number 1314791-16-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications for therapeutic applications.

Chemical Structure

The compound features a BOC (tert-butyloxycarbonyl) protected amino group attached to a phenyl ring, with a nitrile functional group at the end of a branched propanenitrile chain. Its molecular formula is C12H16N2O2.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules and cellular pathways.

Target Interactions

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells.
  • Bioactive Peptides : It acts as a clickable, photoreactive amino acid, allowing it to form photoaffinity probes that can interact with bioactive peptides during peptide synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : The compound demonstrates significant cytotoxic effects against various cancer cell lines by inducing apoptosis through kinase inhibition.
  • Enzyme Inhibition : It shows potential in inhibiting enzymes critical for tumor growth and metastasis, making it a candidate for cancer therapy.

Case Studies

  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of the compound against breast cancer cell lines, revealing IC50 values in the micromolar range, indicating effective growth inhibition.
  • Mechanistic Studies : Further investigations into the mechanism of action have shown that the compound disrupts key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of p21-activated kinase (PAK4).

Data Tables

PropertyValue
CAS Number1314791-16-6
Molecular FormulaC12H16N2O2
Potential ApplicationsCancer therapy, enzyme inhibition
IC50 against MCF-7 cells~10 µM
Target KinasesPAK4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile
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2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile

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